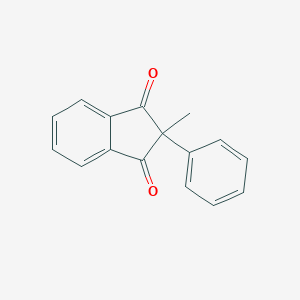

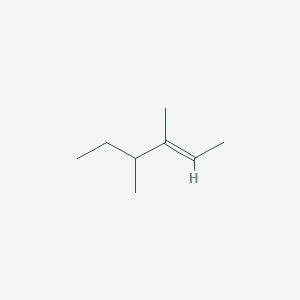

1,3-Indandione, 2-methyl-2-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

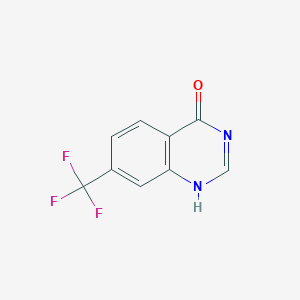

1,3-Indandione, 2-methyl-2-phenyl-, also known as phenindione, is a synthetic organic compound that belongs to the class of vitamin K antagonists. It is widely used as an anticoagulant in the treatment and prevention of thromboembolic disorders. Phenindione is a potent inhibitor of the vitamin K-dependent coagulation factors II, VII, IX, and X, which are essential for the formation of thrombin and blood clotting.

Wirkmechanismus

Phenindione exerts its anticoagulant effect by inhibiting the vitamin K-dependent carboxylation of coagulation factors II, VII, IX, and X. This results in the production of dysfunctional coagulation factors that are unable to form blood clots. The onset of action of 1,3-Indandione, 2-methyl-2-phenyl- is slower compared to other anticoagulants, such as heparin, and it takes several days to achieve a therapeutic effect.

Biochemische Und Physiologische Effekte

Phenindione has been shown to have several biochemical and physiological effects. It can cause a decrease in the levels of vitamin K-dependent coagulation factors, which can lead to bleeding and bruising. Phenindione can also cause liver damage and jaundice, which is a yellowing of the skin and eyes. Additionally, 1,3-Indandione, 2-methyl-2-phenyl- can cause skin rashes and allergic reactions.

Vorteile Und Einschränkungen Für Laborexperimente

Phenindione is a widely used anticoagulant in laboratory experiments due to its potency and effectiveness. Its slow onset of action allows for a more stable and consistent anticoagulant effect, which is important in experiments that require precise control of blood clotting. However, 1,3-Indandione, 2-methyl-2-phenyl- has several limitations in laboratory experiments, including its potential to cause bleeding and bruising, as well as its potential to interfere with other laboratory assays.

Zukünftige Richtungen

There are several future directions for the study of 1,3-Indandione, 2-methyl-2-phenyl-. One area of research is the development of new formulations and delivery methods for 1,3-Indandione, 2-methyl-2-phenyl-, which could improve its efficacy and reduce its side effects. Another area of research is the study of 1,3-Indandione, 2-methyl-2-phenyl- in combination with other anticoagulants, which could lead to a synergistic effect and improved outcomes in the treatment of thromboembolic disorders. Finally, the study of 1,3-Indandione, 2-methyl-2-phenyl- in different patient populations, such as those with liver disease or renal impairment, could provide important insights into its safety and efficacy in these populations.

Synthesemethoden

Phenindione can be synthesized by the condensation of 2-acetylcyclohexanone with aniline in the presence of sulfuric acid and subsequent cyclization with phosphorus oxychloride. The yield of the synthesis process is around 60-70%.

Wissenschaftliche Forschungsanwendungen

Phenindione has been extensively studied for its anticoagulant properties and its potential use in the treatment of thromboembolic disorders. Several studies have shown that 1,3-Indandione, 2-methyl-2-phenyl- is as effective as other vitamin K antagonists, such as warfarin, in the prevention of thromboembolic events. Phenindione has also been used in combination with other anticoagulants, such as heparin, to achieve a synergistic effect.

Eigenschaften

CAS-Nummer |

2136-69-8 |

|---|---|

Produktname |

1,3-Indandione, 2-methyl-2-phenyl- |

Molekularformel |

C16H12O2 |

Molekulargewicht |

236.26 g/mol |

IUPAC-Name |

2-methyl-2-phenylindene-1,3-dione |

InChI |

InChI=1S/C16H12O2/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15(16)18/h2-10H,1H3 |

InChI-Schlüssel |

GFZAUOLOWQXZAL-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Kanonische SMILES |

CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Andere CAS-Nummern |

2136-69-8 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)